molecular formula C6H14Sn B3050167 Dipropyltin hydride CAS No. 2406-60-2

Dipropyltin hydride

Cat. No.: B3050167
CAS No.: 2406-60-2
M. Wt: 204.89 g/mol
InChI Key: FOPKRSSYSAUFNZ-UHFFFAOYSA-N
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Description

Dipropyltin hydride is an organotin compound with the molecular formula C6H16Sn It is a member of the organotin hydrides, which are known for their applications in organic synthesis and catalysis This compound is characterized by the presence of tin (Sn) bonded to two propyl groups and a hydrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropyltin hydride can be synthesized through the reduction of di-n-propyl-tin-dichloride using lithium aluminum hydride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the reactants and products. The general reaction is as follows:

Di-n-propyl-tin-dichloride+Lithium aluminum hydrideDipropyltin hydride+By-products\text{Di-n-propyl-tin-dichloride} + \text{Lithium aluminum hydride} \rightarrow \text{this compound} + \text{By-products} Di-n-propyl-tin-dichloride+Lithium aluminum hydride→Dipropyltin hydride+By-products

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dipropyltin hydride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form dipropyltin oxide.

    Reduction: It can act as a reducing agent in organic synthesis.

    Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: It can reduce carbonyl compounds to alcohols.

    Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Dipropyltin oxide.

    Reduction: Alcohols from carbonyl compounds.

    Substitution: Various organotin derivatives depending on the substituent introduced.

Scientific Research Applications

Dipropyltin hydride has several applications in scientific research:

    Chemistry: It is used as a reducing agent in organic synthesis and as a precursor for other organotin compounds.

    Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

    Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.

    Industry: It is used in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which dipropyltin hydride exerts its effects involves the transfer of the hydride ion (H-) to other molecules. This hydride transfer is a key step in many reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate being reduced.

Comparison with Similar Compounds

  • Dimethyltin hydride
  • Diethyltin hydride
  • Tributyltin hydride

Comparison: Dipropyltin hydride is unique due to its specific alkyl groups (propyl) attached to the tin atom. This structural difference can influence its reactivity and the types of reactions it can undergo. Compared to dimethyltin hydride and diethyltin hydride, this compound may exhibit different steric and electronic properties, affecting its behavior in chemical reactions.

Properties

IUPAC Name

dipropyltin
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7.Sn/c2*1-3-2;/h2*1,3H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPKRSSYSAUFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Sn]CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2406-60-2
Record name Stannane, dipropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipropyltin hydride
Reactant of Route 2
Dipropyltin hydride
Reactant of Route 3
Dipropyltin hydride
Reactant of Route 4
Dipropyltin hydride
Reactant of Route 5
Dipropyltin hydride
Reactant of Route 6
Dipropyltin hydride

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